Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate
Description
Properties
IUPAC Name |
methyl 2-[1-(5-fluoro-1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3O4S/c1-9-12(13(14)16(2)15-9)22(19,20)17-6-4-10(5-7-17)8-11(18)21-3/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHDNVIFVYGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)CC(=O)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Fluoro Group: The fluorine atom is introduced via a halogenation reaction using a fluorinating agent.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfoxides or sulfides.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique functional groups.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a lead compound for the development of new pharmaceuticals. Its structure suggests potential activity against various biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1855899-46-5 .
- Molecular Formula : C₁₃H₂₀FN₃O₄S.
- Molecular Weight : 333.38 g/mol .
- Structure : Features a piperidine ring linked to a sulfonyl group attached to a 5-fluoro-1,3-dimethylpyrazole moiety and an acetate ester .
Synthesis and Characterization :
Synthesized via sulfonylation and esterification reactions. Structural confirmation was achieved through ¹H/¹³C NMR, mass spectrometry (MS), and thin-layer chromatography (TLC) .
Structural Analogues with Piperidine/Piperazine Cores
Table 1: Key Structural and Physical Comparisons
Key Differences and Implications
Functional Group Variations
- Pyrazole Substitution: The target compound’s 5-fluoro-1,3-dimethylpyrazole (vs. non-fluorinated pyrazole in ) enhances electronic effects and metabolic stability . Fluorine’s electronegativity may improve target binding. Trifluoromethylpyrazole derivatives (e.g., CAS 1345958-34-0 in ) exhibit higher lipophilicity but greater steric bulk compared to the target’s fluorine substituent.
Ester vs. Acid/Carboxylic Acid :
- Sulfonyl vs. Sulfamoyl Groups: The target’s sulfonyl group (R-SO₂-) differs from sulfamoyl (R-SO₂-NH₂) in ’s compounds.
Biological Activity
Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate, with the CAS number 1855899-46-5, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H20FN3O4S
- Molecular Weight : 333.38 g/mol
- Structure : The compound features a piperidine ring, a sulfonyl group, and a fluorinated pyrazole moiety, which are significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : Compounds similar to this compound have shown promising results as inhibitors of various enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's.
- Urease : This enzyme plays a role in the pathogenesis of infections caused by Helicobacter pylori.
- Antibacterial Activity : Preliminary studies indicate that derivatives containing the piperidine and sulfonamide functionalities exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
Case Studies and Experimental Data
A series of studies have evaluated the biological activities of compounds related to this compound. Key findings include:
| Activity | IC50 Values (µM) | Reference |
|---|---|---|
| AChE Inhibition | 2.14 - 6.28 | |
| Urease Inhibition | 1.13 - 2.39 | |
| Antibacterial Activity | Moderate to Strong |
Pharmacological Studies
Research has shown that compounds with similar structures can have diverse pharmacological effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
